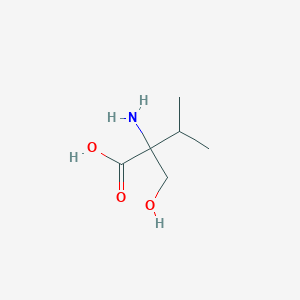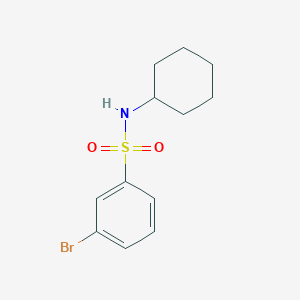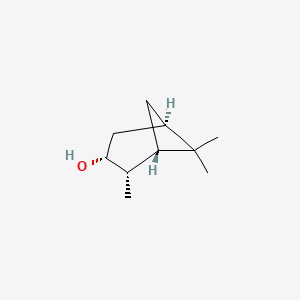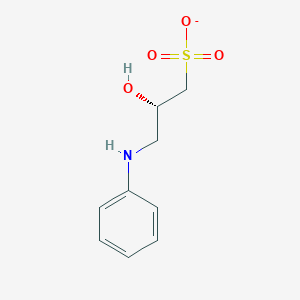
Hexavinyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexavinyldisiloxane is an organosilicon compound with the molecular formula ( \text{C}{12}\text{H}{18}\text{OSi}_2 ). It is characterized by the presence of six vinyl groups attached to a disiloxane backbone. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including polymer chemistry and materials science.
Mechanism of Action
Target of Action
Hexavinyldisiloxane is a type of organodisiloxane, a class of compounds that are primarily involved in various chemical reactions . The primary targets of this compound are the reactants in these chemical processes, such as vinyl chloride and magnesium .
Mode of Action
This compound interacts with its targets through a process known as vinylation . In this process, this compound is formed in the reaction of hexaethoxydisiloxane with vinyl chloride and magnesium in the presence of copper (II) salts as an alkylation catalyst .
Biochemical Pathways
It is known that the compound plays a role in the vinylation of silanes and disiloxanes . This process can lead to various downstream effects, depending on the specific reactants and conditions involved.
Result of Action
The primary result of this compound’s action is the formation of new compounds through the process of vinylation . For example, it has been shown that this compound can be formed with a yield of up to 85% in the reaction of hexaethoxydisiloxane with vinyl chloride and magnesium .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of copper (II) salts has been shown to act as an alkylation catalyst in the formation of this compound . Additionally, the temperature of the reaction environment can also impact the formation of this compound .
Preparation Methods
Hexavinyldisiloxane can be synthesized through several methods:
-
Vinylation of Silanes and Disiloxanes: : One common method involves the reaction of hexaethoxydisiloxane with vinyl chloride and magnesium in the presence of copper(II) salts as an alkylation catalyst. This reaction yields this compound with a yield of up to 85% .
-
Alternative Synthetic Routes: : Another method involves the reaction of trivinylsilane with sodium hydroxide at elevated temperatures. This method can achieve a yield of up to 98% .
Chemical Reactions Analysis
Hexavinyldisiloxane undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
-
Hydrosilylation: : This reaction involves the addition of silicon-hydrogen bonds to the vinyl groups in this compound. Platinum-based catalysts, such as Karstedt’s catalyst, are commonly used in this reaction.
-
Substitution: : this compound can undergo substitution reactions where the vinyl groups are replaced by other functional groups. This can be achieved using various reagents, including halogens and organometallic compounds.
Scientific Research Applications
Hexavinyldisiloxane has a wide range of applications in scientific research:
-
Polymer Chemistry: : It is used as a monomer in the synthesis of siloxane polymers with trivinylsilyl end groups. These polymers are utilized in coatings and cold-setting compositions for dental use .
-
Materials Science: : this compound is employed in the production of advanced materials with unique mechanical and chemical properties. It is used in the development of flexible and durable coatings.
-
Biology and Medicine: : In biomedical research, this compound is used in the synthesis of biocompatible materials for medical devices and implants.
-
Industry: : It is used in the production of silicone-based products, including sealants, adhesives, and lubricants.
Comparison with Similar Compounds
Hexavinyldisiloxane can be compared with other similar compounds, such as:
-
Tetravinylsilane: : This compound has four vinyl groups attached to a silicon atom. It is less reactive compared to this compound due to the lower number of vinyl groups.
-
Trivinylsilane: : With three vinyl groups, trivinylsilane is another related compound. It is used in similar applications but offers different reactivity and properties.
-
Hexaphenyldisiloxane: : This compound has six phenyl groups instead of vinyl groups. It exhibits different chemical properties and applications due to the presence of aromatic rings.
This compound stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tris(ethenyl)-tris(ethenyl)silyloxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h7-12H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJPWUZGPMLVDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)O[Si](C=C)(C=C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430806 |
Source


|
| Record name | HEXAVINYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75144-60-4 |
Source


|
| Record name | 1,1,1,3,3,3-Hexaethenyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75144-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HEXAVINYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
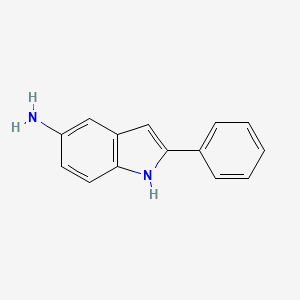
![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)
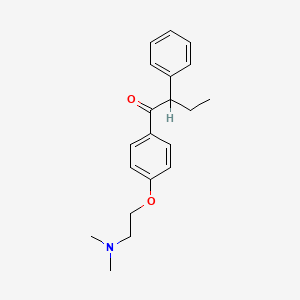
![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)
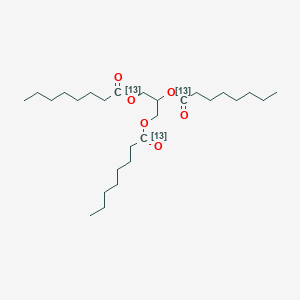
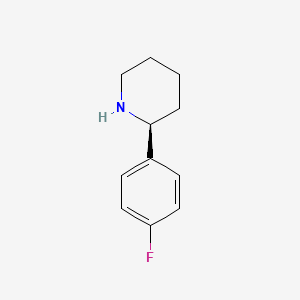

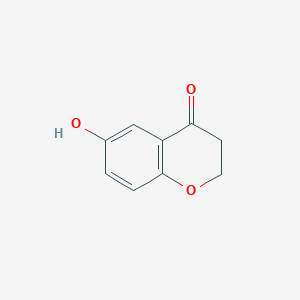
![5,10-dioxatricyclo[7.1.0.04,6]decane](/img/structure/B1588372.png)
